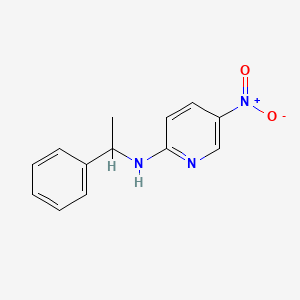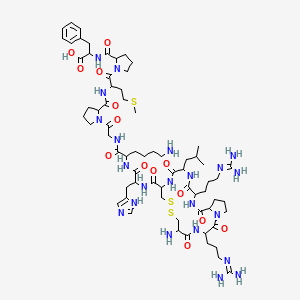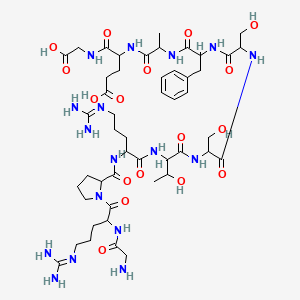
Scandium(III) nitrate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium(III) nitrate pentahydrate is a chemical compound composed of scandium, nitrogen, and oxygen, with the chemical formula Sc(NO₃)₃·5H₂O. It is an ionic compound where the scandium ion is trivalent, meaning it carries a charge of +3, and forms ionic bonds with three nitrate anions, each carrying a charge of -1. This compound is known for its high solubility in water and its crystalline form, which appears as white to off-white crystals .
Méthodes De Préparation
Scandium(III) nitrate pentahydrate can be synthesized through several methods:
Reaction with Dinitrogen Tetroxide: Scandium metal reacts with dinitrogen tetroxide to form scandium nitrate[ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]
Reaction with Dinitrogen Pentoxide: The anhydrous form can be obtained by reacting scandium chloride with dinitrogen pentoxide.
Reaction with Nitric Acid: The pentahydrate form can be obtained by reacting scandium hydroxide with nitric acid.
Analyse Des Réactions Chimiques
Scandium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can facilitate oxidation reactions in organic synthesis.
Decomposition: Upon heating, it decomposes to form scandium oxide and nitrogen oxides.
Applications De Recherche Scientifique
Scandium(III) nitrate pentahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which scandium(III) nitrate pentahydrate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the formation of intermediate complexes with the reactants, which then decompose to yield the desired products .
Comparaison Avec Des Composés Similaires
Scandium(III) nitrate pentahydrate can be compared with other scandium compounds such as scandium(III) chloride and scandium(III) fluoride. While all these compounds contain scandium, their chemical properties and applications differ:
Scandium(III) Chloride: Used in the preparation of scandium metal and in the synthesis of other scandium compounds.
Scandium(III) Fluoride: Used in optical coatings and as a precursor for the synthesis of scandium-doped materials.
This compound is unique due to its high solubility in water and its role as a versatile reagent in chemical synthesis, making it valuable in a wide range of applications from catalysis to materials science .
Propriétés
Formule moléculaire |
H10N3O14Sc |
|---|---|
Poids moléculaire |
321.05 g/mol |
Nom IUPAC |
scandium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Sc/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
Clé InChI |
OSFKNPZZZBBXLE-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)




![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)
